molecular formula C12H17NO2 B12973501 (R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12973501
M. Wt: 207.27 g/mol
InChI Key: WOADEMZTZBTFMH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine of significant interest in stereoselective organic synthesis . This compound serves as a valuable building block and chiral auxiliary in the research and development of pharmaceuticals, agrochemicals, and dyestuffs . The rigid, substituted tetralin structure of this and related aminotetralin compounds provides a key scaffold for probing biological systems and developing novel active compounds . For instance, structurally similar 5,6-dimethoxy-2-aminotetralin derivatives are investigated as intermediates in the synthesis of potential cardiovascular agents with vasodilating activity . The mechanism of action for aminotetralin derivatives is complex and can involve activity on monoamine neurotransmitter systems; related compounds have been shown to inhibit the reuptake of serotonin and norepinephrine and may also act on dopamine pathways . As a research chemical, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this air-sensitive material with care in a well-ventilated place and store it in a cool, tightly closed container .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1

InChI Key

WOADEMZTZBTFMH-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H](CCC2)N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)OC

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 6-Methoxy-1-tetralone Derivatives

A key intermediate is 6-methoxy-1-tetralone, which can be converted into various esters and acids as precursors for amination.

  • Ketoester Formation: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of sodium hydride in tetrahydrofuran (THF) at 85 °C to yield ketoester intermediates with high yield (~99%).
  • Reduction and Dehydration: The ketoester is reduced with sodium borohydride in ethanol, followed by acid-catalyzed dehydration using p-toluenesulfonic acid monohydrate to form unsaturated esters with yields up to 96%.
  • Catalytic Hydrogenation: The unsaturated ester is hydrogenated (H2, Pd/C, 200 psi) in ethanol to afford saturated esters in 94% yield.

Bromination and Hydrolysis

  • Selective Bromination: The saturated ester undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce bromine at the 5-position with 67% yield, confirmed by NMR spectroscopy.
  • Alkaline Hydrolysis: The brominated ester is hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid in 94% yield.

Copper(I)-Catalyzed Methoxylation

  • The brominated acid is subjected to copper(I) bromide catalysis in the presence of sodium methoxide and DMF under reflux to replace the bromine with a methoxy group, yielding 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with 93% yield.

Reductive Amination to Introduce the Amine Group

  • Reductive Amination: Tetralone derivatives can be converted to the corresponding amines by reaction with amines such as piperazine or homopiperazine, forming enamines that are subsequently reduced with sodium borohydride to yield tetrahydronaphthalen-1-amines.
  • This method allows for the introduction of the amine group at the 1-position with potential for stereochemical control depending on the chiral amine or catalyst used.

Formation of Acid Addition Salts

  • The free amine is typically converted into pharmaceutically acceptable acid addition salts by reaction with equimolar or excess acid in solvents like diethyl ether or benzene. The salts precipitate over 1 hour to 10 days and are isolated by filtration.

Summary Table of Key Synthetic Steps and Yields

Step Reagents/Conditions Product Yield (%) Notes
Ketoester formation 6-Methoxy-1-tetralone, diethyl carbonate, NaH, THF, 85 °C Ketoester intermediate 99 High yield, key intermediate
Reduction and dehydration NaBH4 in EtOH, p-TsOH, reflux Unsaturated ester 96 Efficient conversion
Catalytic hydrogenation H2, Pd/C, 200 psi, EtOH Saturated ester 94 High yield hydrogenation
Bromination NBS, DMF 5-Bromo ester 67 Selective bromination at C-5
Alkaline hydrolysis NaOH, reflux 5-Bromo acid 94 Clean hydrolysis
Copper(I)-catalyzed methoxylation CuBr, NaOMe, DMF, reflux 5,6-Dimethoxy acid 93 Efficient substitution of Br by OMe
Reductive amination Piperazine/homopiperazine, NaBH4 1-Amino tetrahydronaphthalene Variable Allows amine introduction, stereocontrol possible
Acid addition salt formation Acid, diethyl ether or benzene Amine salt Precipitation Facilitates isolation and purification

Research Findings and Notes

  • The synthetic route described by Chinea and Banerjee provides a concise and reproducible method for preparing the 5,6-dimethoxy substituted tetrahydronaphthalene acid intermediate with an overall yield of approximately 52% for the acid stage.
  • The reductive amination approach described in patent RU2014330C1 is a versatile method for introducing the amine group, which can be adapted for enantioselective synthesis by using chiral amines or catalysts.
  • The formation of acid addition salts is a standard pharmaceutical practice to improve compound stability and facilitate purification.
  • Alternative synthetic routes exist but often involve longer sequences or lower yields; the methods summarized here represent optimized and well-documented procedures.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated amines.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a treatment for certain neurological disorders due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are critical for its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS No.) Substituents Molecular Weight Synthesis Yield Key Features
(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine 5,6-OCH₃, 1-NH₂ (R-configuration) 207.27 42% Dopamine agonist analog; methoxy groups enhance stability
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1810074-75-9) 6-Cl, 1-NH₂·HCl (R-configuration) 218.12 Not reported Chlorine increases lipophilicity; hydrochloride salt improves solubility
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (119999-69-8) 6,7-OCH₃, 1-NH₂·HCl 243.73 Not reported Positional isomer; altered receptor binding due to methoxy orientation
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl, 2-N(CH₃)₂ ~273.4 71% Bulky cyclohexyl group enhances steric hindrance; N,N-dimethyl increases basicity
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (1267436-33-8) 5-F, 7-OCH₃ (S-configuration) 195.23 Not reported Fluorine’s electronegativity may enhance CNS penetration

Stereochemical Considerations

  • Chiral Centers : The (R)-configuration in the target compound is critical for dopamine receptor binding, as seen in apomorphine derivatives . In contrast, the (S)-enantiomer of 6-methoxy analogs (e.g., (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) shows distinct pharmacological profiles due to reversed stereochemistry .
  • Synthesis Challenges : Enantioselective syntheses often require chiral catalysts or resolution techniques, impacting yields. For example, Gosku’s method for 5,6-dimethoxy derivatives achieved 42% overall yield but faced crystallization issues due to impurities .

Key Research Findings and Trends

Substituent Position Matters : Moving methoxy groups from 5,6 to 6,7 positions () reduces dopaminergic activity but may enhance selectivity for other receptors .

Halogenation Effects : Chlorine or fluorine substituents increase molecular weight and lipophilicity, influencing pharmacokinetics .

Steric vs. Electronic Effects : Bulky groups (e.g., cyclohexyl in 5l) prioritize steric interactions, while electron-withdrawing groups (e.g., Cl, F) modulate electronic properties .

Biological Activity

(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1241678-07-8) is a compound that has garnered attention in medicinal chemistry, particularly for its biological activities against various pathogens and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 1241678-07-8

Biological Activity Overview

(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated primarily for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M.tb). It has shown promise as a selective inhibitor of mycobacterial ATP synthase, which is critical for bacterial energy metabolism.

Antimicrobial Activity

A study highlighted that certain tetrahydronaphthalene derivatives exhibited potent in vitro activity against M.tb with minimum inhibitory concentrations (MIC) as low as <1 μg/mL. These compounds were designed to improve upon the pharmacokinetic profiles of existing treatments like bedaquiline by reducing lipophilicity and off-target effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the tetrahydronaphthalene core can significantly impact biological activity. The presence of methoxy groups at specific positions enhances the compound's potency against M.tb while improving safety profiles compared to traditional drugs.

Case Study 1: Inhibition of Mycobacterial Growth

In a comprehensive study involving over 80 analogues of tetrahydronaphthalene derivatives, several compounds were identified with significant inhibitory effects on M.tb growth. Notably, compounds with enhanced hERG liability profiles demonstrated reduced risk for cardiac toxicity while maintaining efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

Although primarily studied for its antibacterial properties, (R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has also been evaluated for cytotoxic effects against various cancer cell lines. A series of related compounds were tested in K562 cell lines showing varying degrees of cytotoxicity. Some derivatives exhibited IC50 values comparable to established chemotherapeutics .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of (R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine compared to other related compounds:

Compound NameMIC against M.tb (μg/mL)IC50 in K562 Cells (μM)Notes
(R)-5,6-Dimethoxy-Tetrahydronaphthalen<1Not specifiedSelective ATP synthase inhibitor
Bedaquiline0.50.75Standard treatment for tuberculosis
VerapamilNot applicable0.66Used as a reference for MDR reversal

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